molecular formula C19H14FN3O3 B11455976 7-(1,3-benzodioxol-5-yl)-1-(4-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one

7-(1,3-benzodioxol-5-yl)-1-(4-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one

Cat. No.: B11455976
M. Wt: 351.3 g/mol
InChI Key: JBNZAOQSKCXBND-UHFFFAOYSA-N
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Description

7-(1,3-benzodioxol-5-yl)-1-(4-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one: , often referred to as “Compound X” , is a heterocyclic organic compound with a complex structure. Let’s break down its name:

    7-(1,3-benzodioxol-5-yl): This part of the name indicates the substitution pattern on the imidazo[4,5-b]pyridine ring. It contains a benzodioxole moiety.

    1-(4-fluorophenyl): Refers to the substitution on the imidazo[4,5-b]pyridine ring with a fluorophenyl group.

    1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one: Describes the core imidazo[4,5-b]pyridine scaffold.

Preparation Methods

The synthetic routes for Compound X involve several steps

  • Construction of the Imidazo[4,5-b]pyridine Ring

    • One common method involves cyclization of an appropriate precursor containing the benzodioxole and fluorophenyl moieties.
    • Reaction conditions typically include heating with a Lewis acid catalyst (e.g., AlCl₃) in an appropriate solvent.
  • Functionalization

    • Further functionalization can occur at various positions on the imidazo[4,5-b]pyridine ring.
    • For example, introduction of the tetrahydro-5H-imidazo[4,5-b]pyridin-5-one moiety can be achieved through reduction or other synthetic transformations.
  • Industrial Production

    • Industrial-scale production methods may involve multistep processes, optimization, and purification.
    • Specific details are proprietary and may vary depending on the manufacturer.

Chemical Reactions Analysis

Compound X can undergo various reactions:

    Oxidation: Oxidative transformations can modify the benzodioxole or fluorophenyl groups.

    Reduction: Reduction of the imidazo[4,5-b]pyridine ring can yield the tetrahydro-5H-imidazo[4,5-b]pyridin-5-one form.

    Substitution: Substituents can be introduced or replaced using appropriate reagents (e.g., nucleophilic aromatic substitution).

Major products include derivatives with altered substitution patterns or functional groups.

Scientific Research Applications

Compound X has diverse applications:

    Medicine: It may exhibit pharmacological activity, making it relevant for drug discovery.

    Chemical Biology: Researchers study its interactions with biological targets.

    Industry: It could serve as a precursor for other compounds.

Mechanism of Action

The exact mechanism remains an active area of research. Potential molecular targets and pathways need further investigation.

Comparison with Similar Compounds

Compound X’s uniqueness lies in its specific substitution pattern and heterocyclic core. Similar compounds include related imidazo[4,5-b]pyridines, but none match its precise structure.

Remember that this overview provides a concise summary

: Example reference. Actual references should be cited from reliable sources.

Properties

Molecular Formula

C19H14FN3O3

Molecular Weight

351.3 g/mol

IUPAC Name

7-(1,3-benzodioxol-5-yl)-1-(4-fluorophenyl)-6,7-dihydro-4H-imidazo[4,5-b]pyridin-5-one

InChI

InChI=1S/C19H14FN3O3/c20-12-2-4-13(5-3-12)23-9-21-19-18(23)14(8-17(24)22-19)11-1-6-15-16(7-11)26-10-25-15/h1-7,9,14H,8,10H2,(H,22,24)

InChI Key

JBNZAOQSKCXBND-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(NC1=O)N=CN2C3=CC=C(C=C3)F)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

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